LOXO-195 R racemate
Description
Structure
3D Structure
Properties
IUPAC Name |
(6R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12?,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBIHOVSAMBXIB-RGUGMKFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Stereochemical Considerations
Advanced Synthetic Methodologies for LOXO-195 R Racemate
Key Synthetic Transformations and Reaction Pathways
A pivotal step in a reported convergent synthesis is a Csp²-Csp³ Suzuki coupling reaction. researchgate.netresearchgate.net This palladium-catalyzed cross-coupling reaction efficiently joins key advanced intermediates, demonstrating a modern approach to constructing complex molecular architectures. The Suzuki-Miyaura coupling is a powerful and versatile tool in organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.
While the full step-by-step pathway from the initial building blocks to the final product involves multiple transformations including protections, deprotections, and other coupling reactions, the strategic use of the Suzuki coupling significantly enhances the convergence and efficiency of the synthesis. researchgate.netresearchgate.net
Stereoselective Synthesis and Enantiomeric Purity Aspects
The stereochemistry of LOXO-195 is crucial for its biological activity. The synthesis achieves a high degree of stereocontrol, resulting in an enantiomeric excess of greater than 99% researchgate.netresearchgate.net. This high level of enantiopurity is essential for ensuring that the desired therapeutic effects are maximized while minimizing potential off-target effects that could arise from the other enantiomer.
The stereoselectivity is introduced early in the synthesis through the use of chiral starting materials or through asymmetric reactions. The specific methods for achieving this high enantiomeric purity are a testament to the advancements in asymmetric synthesis. The preservation of this stereochemistry throughout the multi-step synthesis is a key challenge that has been successfully addressed in the reported methodologies.
Scalability of Synthesis for Research Applications
The reported synthesis has been successfully conducted on a gram-scale, indicating its suitability for producing sufficient quantities of LOXO-195 for research and preclinical studies. researchgate.netresearchgate.net The use of commercially available and inexpensive starting materials, combined with an efficient and convergent synthetic route, are important factors that contribute to the scalability of the process. Further optimization of reaction conditions and purification methods could potentially allow for even larger scale production if required.
| Synthesis Parameter | Reported Value | Reference |
| Number of Steps | 9 | researchgate.netresearchgate.net |
| Overall Yield | 26% | researchgate.netresearchgate.net |
| Enantiomeric Excess (ee) | > 99% | researchgate.netresearchgate.net |
| Scale | Gram-scale | researchgate.netresearchgate.net |
Precursor Design and Chemical Scaffold Variations
The molecular architecture of LOXO-195 is centered around a pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in the design of kinase inhibitors, particularly for TRK. nih.govnih.govresearchgate.net The design of precursors for the synthesis of LOXO-195 is guided by the need to efficiently construct this core and append the necessary functional groups and the macrocyclic ring.
The choice of the two initial building blocks in the convergent synthesis is a critical aspect of the precursor design. researchgate.netresearchgate.net These precursors are designed to contain the necessary functionalities and stereochemical information to be carried through the synthetic sequence.
Molecular Mechanism of Action
Target Identification and Engagement Dynamics
Selitrectinib (B610772) was specifically designed to target TRK proteins, including wild-type forms and mutants that confer resistance to first-generation TRK inhibitors. larvol.comaacrjournals.org
Tropomyosin Receptor Kinase (TRK) Isoform Specificity (TRKA, TRKB, TRKC)
Selitrectinib is a pan-TRK inhibitor, demonstrating potent activity against all three isoforms of the TRK family: TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. nih.govselleck.co.jpnih.gov This broad activity allows it to target cancers driven by fusions involving any of the three NTRK genes. nih.gov The inhibitor shows high selectivity for TRK kinases, with over 1,000-fold greater selectivity for TRK compared to 98% of other non-TRK kinases tested. selleck.co.jpcancer-research-network.comselleckchem.com
Table 1: Isoform Specificity of Selitrectinib
| Target Isoform | IC₅₀ (nM) | Source |
|---|---|---|
| Wild-Type TRKA | 0.6 | selleck.co.jpselleckchem.commedchemexpress.comcaymanchem.com |
| Wild-Type TRKB | 1.9 | caymanchem.com |
| Wild-Type TRKC | <2.5 | medchemexpress.comcaymanchem.com |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of Selitrectinib required to inhibit 50% of the kinase activity in enzymatic assays. Lower values indicate greater potency.
Binding Affinity to Wild-Type TRK Kinase Domains
The compound exhibits a high binding affinity for the kinase domains of wild-type TRK proteins, as evidenced by its low nanomolar inhibitory concentrations. cancer-research-network.comnih.gov In vitro assays confirm that Selitrectinib potently binds to and inhibits wild-type TRKA, TRKB, and TRKC with IC₅₀ values of less than 1 nM for TRKA and in the low single-digit nanomolar range for TRKB and TRKC. cancer-research-network.comcaymanchem.com
Kinase Inhibition Profile
Selitrectinib's inhibitory profile is characterized by potent enzymatic inhibition and an ATP-competitive binding mechanism. It was developed to effectively inhibit not only wild-type TRK kinases but also specific mutants that emerge after treatment with earlier inhibitors. nih.govaacrjournals.org
Enzymatic Inhibition Kinetics
Selitrectinib demonstrates robust enzymatic inhibition against wild-type TRK kinases and, crucially, against acquired resistance mutations. nih.govcaymanchem.com This includes mutations in the solvent front (e.g., TRKA G595R) and the xDFG motif (e.g., TRKA G667C), which are common mechanisms of resistance to first-generation inhibitors. nih.govcancer-research-network.com
Table 2: Enzymatic Inhibition of Wild-Type and Mutant TRK Kinases by Selitrectinib
| Kinase Target | IC₅₀ (nM) | Source |
|---|---|---|
| Wild-Type TRKA | 0.6 | selleck.co.jpselleckchem.commedchemexpress.comcaymanchem.com |
| Wild-Type TRKB | 1.9 | caymanchem.com |
| Wild-Type TRKC | <2.5 | medchemexpress.comcaymanchem.com |
| TRKA G595R | 2.0 | cancer-research-network.comcaymanchem.com |
| TRKA G667C | 9.8 | cancer-research-network.comcaymanchem.com |
| TRKC G623R | 2.3 | caymanchem.com |
| TRKC G696A | <2.5 | caymanchem.com |
These values highlight the compound's ability to inhibit both the original and mutated forms of the TRK kinases that can develop during therapy.
Allosteric or ATP-Competitive Binding Mechanisms
Selitrectinib functions as an ATP-competitive inhibitor. cancer-research-network.com It is designed to bind to the ATP-binding pocket of the TRK kinase domain. nih.govcancer-research-network.com This mode of action directly prevents the phosphorylation of the kinase, thereby blocking its activation. nih.gov The development of resistance to first-generation inhibitors often involves mutations that increase the kinase's affinity for ATP or create steric hindrance, which blocks the inhibitor's access to the binding site. nih.gov The macrocyclic structure of second-generation inhibitors like Selitrectinib is designed to overcome this steric hindrance, allowing it to effectively bind within the ATP pocket even in the presence of such resistance mutations. nih.govaacrjournals.org
Downstream Signaling Pathway Modulation
The binding of neurotrophin ligands to TRK receptors normally triggers receptor dimerization and autophosphorylation, which activates several critical downstream signaling cascades essential for cell proliferation and survival. nih.govnih.gov In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of these pathways independent of ligand binding. nih.govnih.gov
By inhibiting TRK autophosphorylation, Selitrectinib effectively blocks these downstream signals. cancer-research-network.comnih.gov Key pathways modulated by TRK inhibition include:
RAS/MAPK Pathway: This pathway, crucial for cell proliferation, is a primary target. Inhibition of TRK leads to reduced phosphorylation of downstream effectors like ERK. nih.govnih.govresearchgate.net
PI3K/AKT Pathway: This cascade is vital for cell survival and growth. Selitrectinib treatment has been shown to result in the inhibition of AKT phosphorylation. nih.govnih.govnih.gov
PLCG1 (Phospholipase C gamma 1) Pathway: This pathway is also regulated by TRK activation. nih.govnih.govdrugbank.com
Studies using luciferase reporter assays have confirmed that Selitrectinib treatment leads to the inhibition of ERK, STAT1, STAT3, and JNK pathway activation, demonstrating its comprehensive blockade of oncogenic signaling driven by TRK fusions. researchgate.net
Impact on MAPK/ERK Pathway Activity in Preclinical Models
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical downstream cascade regulated by TRK signaling and is heavily involved in cell growth and proliferation. frontiersin.orgnih.gov The constitutive activity of TRK fusion proteins leads to persistent activation of the MAPK/ERK pathway, which is essential for tumor maintenance. frontiersin.org
Preclinical models have confirmed that LOXO-195 effectively inhibits the MAPK/ERK pathway. In studies using cancer cell lines with TRK fusions, treatment with LOXO-195 leads to a reduction in the phosphorylation of both TRK and ERK (p-ERK), the activated form of the kinase. nih.govresearchgate.net
For instance, in a colorectal cancer cell line model with an LMNA-NTRK1 fusion and a NTRK1 G595R resistance mutation (but wild-type KRAS), LOXO-195 treatment alone was sufficient to inhibit both phospho-TRK and phospho-ERK. nih.govresearchgate.net However, the development of "off-target" resistance mechanisms, such as the acquisition of a KRAS mutation, can reactivate the MAPK pathway downstream of the TRK receptor. In a colorectal cancer cell line that acquired a KRAS G12D mutation, LOXO-195 could still inhibit phospho-TRK but was no longer sufficient to suppress phospho-ERK activation. nih.govresearchgate.net In this resistance setting, dual inhibition with LOXO-195 and a MEK inhibitor was required to suppress both phospho-TRK and phospho-ERK and inhibit cell proliferation. nih.govresearchgate.net
| Cell Line Genotype | Treatment | Effect on Phospho-TRK | Effect on Phospho-ERK |
|---|---|---|---|
| LMNA-NTRK1, NTRK1 G595R, KRAS wild-type | LOXO-195 | Inhibited | Inhibited |
| LMNA-NTRK1, NTRK1 G595R, KRAS G12D | LOXO-195 | Inhibited | Not Inhibited |
| LOXO-195 + MEK Inhibitor | Inhibited | Inhibited |
These findings underscore that while LOXO-195 directly targets TRK, its ultimate anti-tumor effect is mediated by the shutdown of key downstream pathways like MAPK/ERK, and that bypass activation of this pathway can mediate resistance to the drug. nih.govnih.gov
Other Relevant Intracellular Signaling Cascades (e.g., PI3K, PLCγ)
In addition to the MAPK/ERK cascade, TRK receptor activation triggers other crucial intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and Phospholipase C gamma (PLCγ) pathways. frontiersin.orgnih.govmdpi.com These pathways play distinct but important roles in cell function. The PI3K/AKT pathway is primarily responsible for promoting cell survival and preventing apoptosis, while the PLCγ pathway is involved in cell survival and differentiation. frontiersin.orgdrugbank.comnih.gov
The binding sites for the adaptor proteins that initiate these cascades are present in TRK fusion proteins, allowing for their constitutive activation in cancer cells. nih.gov Inhibition of the TRK kinase by LOXO-195 is therefore expected to block the activation of these pathways in addition to the MAPK/ERK pathway. Preclinical studies of TRK inhibitors have demonstrated the downregulation of these signaling molecules. For example, treatment of TRK-fusion positive cells with TRK inhibitors leads to a reduction in the phosphorylation of AKT and PLCγ, indicating a shutdown of these survival and differentiation signals. nih.govaacrjournals.org By simultaneously blocking these multiple pro-tumorigenic pathways, LOXO-195 induces cellular apoptosis and inhibits the growth of tumors that are dependent on TRK signaling. cancer.gov
Preclinical Pharmacological Characterization
In Vitro Cellular Activity
Cell-Based Kinase Activity Assays
Cell-based assays have confirmed the potent inhibitory activity of selitrectinib (B610772) against both wild-type and mutated TRK kinases. nih.gov In NIH 3T3 cells engineered to express various TRK proteins, selitrectinib demonstrated significant inhibition of TRK phosphorylation (pTRK) and downstream signaling, as measured by phospho-ERK (pERK) levels. researchgate.net
Selitrectinib has shown potent, low nanomolar inhibitory activity against wild-type TRKA, TRKB, and TRKC kinase domains, with IC50 values of 0.6 nM, 1.9 nM, and <2.5 nM, respectively. medchemexpress.comcaymanchem.com Crucially, it maintains this potency against common acquired resistance mutations that can develop during treatment with first-generation TRK inhibitors. nih.govfrontiersin.org This includes solvent front mutations like TRKA G595R and TRKC G623R, as well as the xDFG mutation TRKA G667C. nih.govfrontiersin.org The IC50 values for these resistant mutants range from 2.0 to 9.8 nM. medchemexpress.comselleckchem.comnih.gov
| Target Kinase | IC50 (nM) | Reference |
|---|---|---|
| Wild-Type TRKA | 0.6 | medchemexpress.comcaymanchem.com |
| Wild-Type TRKB | 1.9 | caymanchem.com |
| Wild-Type TRKC | <2.5 | caymanchem.com |
| TRKA G595R | 2.0 | caymanchem.comnih.gov |
| TRKC G623R | 2.3 - 2.5 | caymanchem.comnih.gov |
| TRKA G667C | 9.8 | caymanchem.comnih.gov |
| TRKC G696A | 2.3 - <2.5 | caymanchem.comnih.gov |
Selectivity Profiling Against Diverse Kinome Panels
To assess its specificity, selitrectinib was tested against a broad panel of kinases. nih.gov In a screening of 228 individual kinases at a concentration of 1 µM, which is approximately 1667 times higher than its IC50 for TRKA, selitrectinib demonstrated high selectivity. nih.govmedchemexpress.comselleckchem.com It was found to be over 1,000-fold more selective for TRK kinases compared to 98% of the other non-TRK kinases in the panel. nih.govmedchemexpress.comselleckchem.com This high degree of selectivity minimizes the potential for off-target effects. mdpi.com
In Vivo Efficacy in Non-Human Models
Xenograft Models of TRK Fusion-Driven Tumors
The anti-tumor activity of selitrectinib has been confirmed in in vivo xenograft models. nih.gov In mouse models with tumors driven by TRKA, including those with the TPM3-NTRK1 fusion-positive KM12 colorectal cancer cells, selitrectinib effectively inhibited tumor growth. nih.govcaymanchem.com Furthermore, in models using NIH 3T3 cells engineered to express TRKA with resistance mutations (ΔTRKA-G595R and ΔTRKA-G667C), selitrectinib demonstrated strong, dose-dependent suppression of tumor growth, whereas first-generation inhibitors were less effective against these resistant variants. nih.govcaymanchem.com In these models, selitrectinib also led to a significant reduction in the phosphorylation of TRKA in the tumors. nih.govselleckchem.com
Orthotopic and Patient-Derived Xenograft (PDX) Models in Preclinical Studies
While specific data for selitrectinib in orthotopic and patient-derived xenograft (PDX) models is emerging, these models are considered highly valuable in preclinical cancer research. certisoncology.comtaconic.com Orthotopic models, where tumor tissue is implanted into the corresponding organ in the animal, more accurately replicate the tumor microenvironment and metastatic progression. taconic.comcriver.com PDX models, which involve implanting tumor tissue from a patient directly into an immunodeficient mouse, are known to preserve the original tumor's architecture and genetic features. certisoncology.comcriver.com The use of such advanced models is crucial for evaluating the efficacy of next-generation targeted therapies like selitrectinib and predicting clinical outcomes. certisoncology.comtaconic.com
Pharmacodynamic Biomarker Modulation in Preclinical Models
In preclinical studies, LOXO-195 demonstrated significant modulation of pharmacodynamic biomarkers, indicating its potent and selective activity against Tropomyosin receptor kinase (TRK) signaling pathways. In various TRK fusion mouse models, administration of LOXO-195 led to a marked inhibition of phosphorylated ERK (p-ERK), a key downstream effector in the TRK signaling cascade. drugapprovalsint.com This inhibition of p-ERK signaling correlated with dramatic tumor growth inhibition, surpassing the effects observed with first-generation TRK inhibitors. drugapprovalsint.com
The compound's ability to overcome acquired resistance mutations was also validated in preclinical models. LOXO-195 effectively inhibited the proliferation of cell lines and demonstrated tumor growth reduction in mouse xenograft models harboring TRK fusions, including those with acquired resistance mutations like TRKA G595R and TRKA G667C. caymanchem.com Specifically, in NIH 3T3 mouse xenograft models engineered to express these mutations, LOXO-195 treatment resulted in significant tumor growth inhibition. caymanchem.com This highlights the compound's capacity to effectively target the molecular drivers of resistance that emerge during treatment with earlier-generation TRK inhibitors. aacr.orgeurekalert.org
The pharmacodynamic activity of LOXO-195 was confirmed across a range of TRK-dependent tumor models, reinforcing its potential as a next-generation TRK inhibitor. drugapprovalsint.comcaymanchem.com
Preclinical Pharmacokinetic Properties in Non-Human Species
The preclinical development of LOXO-195 involved a thorough characterization of its pharmacokinetic profile in various non-human species. nih.gov These studies were crucial in establishing the compound's potential for clinical development and predicting its behavior in humans.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Species
A study evaluating a radiolabeled version of a compound with a similar scaffold to LOXO-195 in mice showed moderate brain uptake, indicating that these types of molecules can cross the blood-brain barrier. researchgate.net
In Vitro Metabolic Stability and Metabolite Identification for Research Purposes
In vitro studies have been conducted to assess the metabolic stability of compounds structurally related to LOXO-195. Some compounds with similar tricyclic structures have demonstrated significantly improved metabolic stability, longer metabolic half-lives, and lower intrinsic clearance. google.com This improved stability is a key attribute that can contribute to longer-lasting efficacy. google.com
Mechanisms of Acquired Resistance and Overcoming Strategies
On-Target TRK Kinase Domain Mutations Overcome by LOXO-195 R Racemate
Acquired mutations in the NTRK genes are a common cause of resistance to initial TRK inhibitor therapy. esmo.orgaacrjournals.org These mutations typically occur in specific regions of the kinase domain, sterically hindering the binding of first-generation drugs. cancerbiomed.org LOXO-195, with its distinct and more compact chemical structure, was designed to fit into the ATP-binding pocket despite these conformational changes. aacrjournals.org
In a clinical study involving 31 patients with TRK fusion cancers who had developed resistance to a prior TRK inhibitor, 20 were identified as having acquired TRK kinase domain mutations. nih.govcancerbiomed.org In this subgroup, LOXO-195 demonstrated a 45% objective response rate. nih.govcancerbiomed.orgaacrjournals.orgmskcc.org
Solvent front mutations are the most frequently observed on-target resistance mechanism to first-generation TRK inhibitors. cancerbiomed.orgtargetedonc.commdpi.com These mutations, such as TRKA G595R and TRKC G623R, involve bulky amino acid substitutions that disrupt the binding of drugs like larotrectinib (B560067). cancerbiomed.orgnih.gov
LOXO-195 was specifically designed to overcome these solvent front mutations. nih.govbiospace.com Preclinical studies confirmed its potent inhibitory activity against these mutations, with IC50 values in the low nanomolar range. nih.gov Clinical data has further validated this, with both adult and pediatric patients harboring solvent front mutations showing tumor regression after treatment with LOXO-195. amegroups.orgnih.gov In a cohort of 14 patients with solvent front mutations, a 50% objective response rate was observed with LOXO-195. aacrjournals.org
Gatekeeper mutations, located in the ATP binding pocket, are another class of mutations that can confer resistance to TRK inhibitors. targetedonc.comtargetedonc.com An example of such a mutation is TRKA F589L. cancerbiomed.orgnih.gov While less common than solvent front mutations, they still present a clinical challenge.
Mutations in the xDFG motif of the kinase activation loop, such as TRKA G667C, TRKC G696A, and TRKB G709C, represent a third category of on-target resistance. cancerbiomed.orgtargetedonc.com These mutations can impair the binding of first-generation inhibitors. nih.gov
LOXO-195 was engineered to maintain potency against xDFG mutations. nih.govonclive.com In vitro assays showed that LOXO-195 had low nanomolar inhibitory activity against the TRKA G667C mutation. nih.govfrontiersin.org Clinical evidence also supports its activity, with two patients harboring xDFG mutations included in the cohort that showed a 45% response rate to LOXO-195. nih.govcancerbiomed.orgmdpi.com However, it's noteworthy that some xDFG mutations have been shown to confer resistance to second-generation inhibitors as well, by stabilizing an inactive kinase conformation that is less susceptible to type I inhibitors like LOXO-195. nih.govresearchgate.netnih.gov
Preclinical models have identified other point mutations that can lead to resistance. aacrjournals.orgnih.gov LOXO-195 has shown a broad range of activity against various TRK resistance mutations in preclinical enzyme and cell-based assays, as well as in in vivo tumor models. aacrjournals.org
| Mutation Type | Examples | Reported Efficacy of LOXO-195 |
| Solvent Front | TRKA G595R, TRKC G623R | Potent inhibition in preclinical models and clinical responses observed. nih.govamegroups.orgnih.govfrontiersin.org 50% ORR in a cohort of 14 patients. aacrjournals.org |
| Gatekeeper | TRKA F589L | Clinically active, with responses seen in patients harboring these mutations. nih.govcancerbiomed.orgmdpi.comonclive.com |
| xDFG Motif | TRKA G667C, TRKC G696A, TRKB G709C | Demonstrated preclinical and clinical activity. nih.govcancerbiomed.orgnih.govmdpi.comfrontiersin.org However, some xDFG mutations can lead to resistance to second-generation inhibitors. nih.govresearchgate.netnih.gov |
TRK-Independent (Bypass) Resistance Mechanisms
In some cases, tumors develop resistance by activating alternative signaling pathways, thereby "bypassing" their reliance on TRK signaling. nih.govcancerbiomed.orgtargetedonc.com This is known as off-target resistance.
A key bypass mechanism involves the activation of other oncogenic pathways, most notably the MAPK pathway through mutations in genes like KRAS. nih.govamegroups.orgnih.govfrontiersin.org The acquisition of KRAS mutations, such as G12D or G12A, has been observed in patients who initially responded to a TRK inhibitor. nih.govcancerbiomed.orgfrontiersin.org
Role of Tumor Microenvironment in Resistance Evolution in Preclinical Models
The evolution of resistance to targeted therapies is a complex process that involves not only alterations within the cancer cell itself but also interactions with the surrounding tumor microenvironment (TME). While the majority of preclinical research on resistance to LOXO-195 (selitrectinib) has centered on on-target kinase mutations and intracellular bypass signaling pathways, emerging evidence from patient-derived models suggests the TME plays a role.
In a preclinical study using a patient-derived xenograft (PDX) model from a metastatic undifferentiated sarcoma, researchers analyzed the TME following the development of resistance to selitrectinib (B610772). ascopubs.org Their findings revealed notable changes in the immune landscape of the resistant tumor. Specifically, they observed a significant increase in the infiltration of cytotoxic T-cells and macrophages in the tumor that had progressed on selitrectinib. ascopubs.org This suggests that while the inhibitor is targeting the TRK fusion protein, the tumor may be co-opting immune-related mechanisms to survive and progress. The study noted that tumors progressing on selitrectinib exhibited more robust immune and inflammatory signatures compared to when the same patient's tumor progressed on the first-generation inhibitor larotrectinib. jnccn.org
These preclinical findings point toward a dynamic interplay between the cancer cells and the immune microenvironment during the evolution of resistance to second-generation TRK inhibition. However, resistance mechanisms involving other components of the TME, such as cancer-associated fibroblasts, hypoxia, or the extracellular matrix, have not been extensively detailed in preclinical models specific to LOXO-195. The primary focus has remained on cell-intrinsic resistance pathways, such as the activation of the MAPK signaling cascade, which can occur independently of TRK signaling. ascopubs.orgnih.govnih.gov
Strategies for Addressing Resistance in Preclinical Settings
Preclinical research has established that acquired resistance to TRK inhibitors often involves the activation of alternative signaling pathways that bypass the need for TRK signaling. This provides a strong rationale for utilizing combination therapies to overcome or prevent resistance. While preclinical studies specifically combining LOXO-195 with other agents are limited, data from models of TRK inhibitor resistance have highlighted several promising strategies.
A primary mechanism of resistance is the activation of the MAPK pathway, often through new mutations in genes like KRAS. frontiersin.orgnih.gov Preclinical models have confirmed that ectopic expression of mutant KRAS is sufficient to confer resistance to LOXO-195 by maintaining high cell viability through MAPK activation. nih.gov This supports the therapeutic strategy of combining a TRK inhibitor with an inhibitor of the downstream MAPK pathway, such as a MEK inhibitor. In preclinical models of NTRK1-driven cancer, vertical inhibition with the first-generation TRK inhibitor entrectinib (B1684687) plus the MEK inhibitor cobimetinib (B612205) was shown to significantly delay the onset of resistance. jnccn.org This principle is being explored in clinical trials combining other kinase inhibitors with MEK inhibitors, establishing a clear preclinical basis for a similar approach with LOXO-195. amegroups.org
Another identified bypass track involves the amplification of other receptor tyrosine kinases, such as MET. targetedonc.com A clinical report documented a patient whose tumor developed MET amplification and failed to respond to selitrectinib monotherapy. targetedonc.com The subsequent addition of the MET inhibitor crizotinib (B193316) successfully countered this resistance mechanism. targetedonc.com This clinical outcome provides a powerful, albeit not preclinical, validation for combining LOXO-195 with MET inhibitors in tumors that develop MET-driven resistance.
The table below summarizes key preclinical findings that support combination therapy strategies to address resistance.
| Resistance Mechanism | Therapeutic Target | Preclinical Model System | Supporting Combination | Finding |
| MAPK Pathway Activation | MEK | NTRK1-driven cancer models | Entrectinib + Cobimetinib | Combination therapy delayed the onset of acquired resistance compared to monotherapy. jnccn.org |
| KRAS Mutation | MAPK Pathway | LMNA-NTRK1 colorectal cancer cell line | - | Ectopic expression of KRAS mutants was sufficient to maintain cell viability in the presence of LOXO-195. nih.gov |
| MET Amplification | MET | - | Selitrectinib + Crizotinib | A clinical case demonstrated that this combination overcame resistance where selitrectinib alone was ineffective. targetedonc.com |
The development of LOXO-195 (selitrectinib) was a proactive strategy to overcome on-target resistance mutations, particularly solvent-front mutations, that emerge during treatment with first-generation TRK inhibitors like larotrectinib and entrectinib. aacrjournals.orgcancerbiomed.org However, the clinical use of selitrectinib has revealed its own set of resistance mechanisms, primarily mutations in the xDFG motif of the kinase domain (e.g., TRKA G667C) and certain compound mutations, against which it has limited efficacy. nih.govfrontiersin.org This has spurred the development of the next wave of TRK inhibitors designed to address these specific liabilities.
Preclinical studies have been crucial in characterizing these subsequent-generation inhibitors and comparing them to LOXO-195. Repotrectinib (B610555), another second-generation inhibitor, was developed concurrently and designed with a compact macrocyclic structure to inhibit not only TRK but also ROS1 and ALK kinases. aacrjournals.orgnih.gov In preclinical cellular assays, repotrectinib demonstrated higher potency against wild-type TRK fusions compared to selitrectinib. nih.gov Furthermore, repotrectinib was shown to be the only TRK inhibitor active against the TRKA G595R/F589L compound mutation in preclinical Ba/F3 cell models. frontiersin.org Xenograft models have also been used to directly compare efficacy, with both repotrectinib and selitrectinib showing activity against the G595R solvent-front mutation, while repotrectinib showed superior activity against other mutations. researchgate.net
The reduced activity of both selitrectinib and repotrectinib against xDFG mutations has highlighted a convergent mechanism of resistance. targetedonc.com These mutations are thought to stabilize the kinase in an inactive state that is not effectively targeted by Type I inhibitors like LOXO-195. This has created a rationale for developing Type II TRK inhibitors, which are designed to bind to and trap the kinase in this inactive conformation. nih.govtargetedonc.com
Several other next-generation TRK inhibitors are in earlier stages of development, with promising preclinical data.
Taletrectinib (DS-6051b) has shown significant efficacy in preclinical models of both TKI-naive and TKI-resistant tumors. frontiersin.orgnih.gov
Zurletrectinib (ICP-723) has demonstrated outstanding efficacy and favorable safety in preclinical studies. biospace.com
PBI-200 is noted for its improved brain penetrance in preclinical models compared to earlier TRK inhibitors. targetedonc.comnih.gov
SIM1803-1A has shown preclinical activity against both wild-type and solvent front-mutant NTRK fusion-positive cancers. targetedonc.comnih.gov
The table below summarizes the preclinical activity of key subsequent-generation TRK inhibitors compared to LOXO-195.
| Compound | Generation | Preclinical Activity Highlights | Reference |
| Repotrectinib | Second | Higher potency than selitrectinib against wild-type TRK fusions in cellular assays; active against certain compound mutations resistant to selitrectinib. | frontiersin.orgnih.gov |
| Taletrectinib | Next | Effective in preclinical models of TKI-resistant tumors. | frontiersin.orgnih.gov |
| Zurletrectinib | Next | Showed high efficacy in preclinical models. | biospace.com |
| PBI-200 | Next | Demonstrated improved brain penetrance in preclinical models. | targetedonc.comnih.gov |
| SIM1803-1A | Next | Active in preclinical models of wild-type and solvent front-mutant NTRK fusions. | targetedonc.comnih.gov |
Structure Activity Relationships Sar and Rational Design
Design Principles for Overcoming Resistance Mutations
The primary design principle behind Selitrectinib (B610772) was to create a potent TRK inhibitor that could maintain its efficacy against secondary mutations within the TRK kinase domain that confer resistance to earlier inhibitors. amegroups.orgnih.gov Acquired resistance to first-generation TRK inhibitors, such as larotrectinib (B560067) and entrectinib (B1684687), frequently arises from on-target mutations in the NTRK genes. aacr.orgtargetedonc.com These mutations typically occur at specific locations within the kinase's ATP-binding pocket, including the solvent-front, gatekeeper, and xDFG motifs. amegroups.orgascopubs.orgtargetedonc.com
Solvent-front mutations, such as TRKA G595R and TRKC G623R, are the most commonly observed mechanism of resistance. targetedonc.comtrkeducation.com These substitutions introduce bulky amino acid residues that sterically hinder the binding of first-generation inhibitors. aacrjournals.orgnih.gov Selitrectinib was specifically engineered to overcome this steric clash. aacrjournals.orgresearchgate.net Its design also accounted for mutations in the xDFG activation loop (e.g., TRKA G667C/S, TRKC G696A) and gatekeeper positions (e.g., TRKA F589L). nih.govmdpi.com The development of Selitrectinib nearly in parallel with larotrectinib represented an innovative paradigm in drug development, anticipating therapeutic resistance and proactively designing a solution. acs.org This strategy allowed for the seamless transition to a next-generation inhibitor once resistance was clinically identified. nih.gov
Key Pharmacophoric Features and Chemical Moieties
Selitrectinib is a structurally distinct, low molecular weight macrocycle. aacrjournals.orgresearchgate.net This macrocyclic structure is a key pharmacophoric feature that differentiates it from first-generation inhibitors and is crucial for its ability to inhibit resistant TRK kinases. researchgate.netnih.gov
The design, often described as a "cyclized conformationally restricted strategy," is based on the scaffold of larotrectinib but constrains the molecule into a specific conformation. researchgate.net This pre-organized, compact structure avoids the steric hindrances created by mutated residues in the solvent-front region. aacrjournals.orgresearchgate.net Unlike larotrectinib, the macrocyclic architecture of Selitrectinib can accommodate the bulky, positively charged arginine side chain of the G595R mutation without steric clashes. aacrjournals.org This allows it to bind with high affinity and inhibit the mutated kinase. ascopubs.orgcancer-research-network.com While effective against solvent-front mutations, research indicates that xDFG mutations can remain insensitive to second-generation macrocyclic inhibitors like Selitrectinib, prompting further research into type II inhibitors. aacrjournals.orgnih.govacs.org
Computational Chemistry and Molecular Modeling Applications in Compound Design
The design of Selitrectinib was heavily reliant on computational chemistry and molecular modeling. acs.orgfmhr.org Structural insights from X-ray crystallography of TRK proteins were combined with in silico modeling to identify a compound with potential activity against anticipated resistance mutations. acs.org Molecular modeling predicted that bulky amino acid substitutions at the solvent front or changes in the xDFG domain that prevent larotrectinib from binding would not disrupt the binding of Selitrectinib. acs.orgaacrjournals.org
These computational analyses were foundational to its development, enabling a rational, structure-based drug design process. aacrjournals.orgfmhr.org Molecular dynamic simulations and modeling were used to predict that certain substitutions, particularly in the xDFG motif, could generate steric hindrance that compromises the binding of even second-generation inhibitors. aacrjournals.org This highlights the iterative role of computational chemistry, not only in designing new drugs but also in predicting future resistance mechanisms to those new agents. aacrjournals.orgaacrjournals.org
Analog Development and Optimization in Research
The development of Selitrectinib is part of a broader effort to create successive generations of TRK inhibitors. acs.orgnih.gov Its creation demonstrated the viability of using a macrocyclic scaffold to overcome specific resistance mutations. nih.gov This has spurred further research into other macrocyclic analogs and next-generation inhibitors. nih.govacs.orgnih.gov
Repotrectinib (B610555) (TPX-0005) is another compact macrocyclic TRK inhibitor developed to overcome resistance. mdpi.comnih.gov Head-to-head comparisons in cellular models have been conducted to understand how subtle differences in macrocyclic structure, binding orientation, and conformational flexibility affect potency and selectivity against various mutations. nih.govnih.gov Research has shown that while second-generation inhibitors like Selitrectinib are effective against solvent-front mutations, they are less sensitive to xDFG mutations. mdpi.comacs.org This has led to the rational design of new classes of inhibitors, such as type II TRK inhibitors (e.g., cabozantinib, foretinib), which bind to an inactive conformation of the kinase and can overcome resistance to type I inhibitors like Selitrectinib. aacrjournals.orgnih.govaacrjournals.org The ongoing optimization of TRK inhibitors involves creating hybrid molecules and exploring novel scaffolds, such as pyrazolo[1,5-a]pyrimidine, to improve efficacy against a wider range of mutations and enhance pharmacokinetic properties. researchgate.netresearchgate.net
Data Tables
Table 1: Inhibitory Activity of Selitrectinib (LOXO-195) Against Wild-Type and Mutant TRK Kinases This table displays the half-maximal inhibitory concentration (IC50) values, indicating the concentration of Selitrectinib required to inhibit 50% of the kinase activity. Lower values denote higher potency.
| Target Kinase | IC50 (nM) | Reference |
| TRKA (Wild-Type) | 0.6 | selleckchem.comcaymanchem.com |
| TRKB (Wild-Type) | 1.9 | caymanchem.com |
| TRKC (Wild-Type) | <2.5 | caymanchem.commedchemexpress.com |
| TRKA G595R (Solvent-Front Mutant) | 2.0 | selleckchem.comcaymanchem.com |
| TRKC G623R (Solvent-Front Mutant) | 2.3 | selleckchem.comcaymanchem.com |
| TRKA G667C (xDFG Mutant) | 9.8 | selleckchem.comcaymanchem.com |
| TRKC G696A (xDFG Mutant) | <2.5 | caymanchem.com |
Advanced Analytical Methodologies for Research of Loxo 195 R Racemate
Spectroscopic Characterization Techniques for Research Materials
Spectroscopic methods are fundamental in the structural elucidation of newly synthesized research compounds like LOXO-195. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the atomic structure of a molecule. For a complex molecule like LOXO-195, various NMR techniques are utilized to confirm its intricate three-dimensional structure. While specific NMR data for LOXO-195 is not publicly detailed, the general application of NMR in similar small molecule inhibitor research involves:
¹H NMR (Proton NMR): To identify the number and types of hydrogen atoms in the molecule, providing insights into the different chemical environments.
¹³C NMR (Carbon NMR): To determine the types of carbon atoms present, complementing the proton NMR data.
2D NMR Techniques (e.g., COSY, HSQC, HMBC): To establish connectivity between different atoms within the molecule, which is crucial for assembling the complete structural puzzle of a novel compound.
These NMR methods are essential for confirming that the synthesized molecule has the correct and desired chemical structure. plos.org
Mass Spectrometry (MS):
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is critical for determining the molecular weight of LOXO-195 and for providing fragmentation patterns that help to confirm its structure. plos.org
In the context of LOXO-195 (selitrectinib) research, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been a key technique. x-mol.netresearchgate.netnih.gov For instance, in the development of a bioanalytical assay for selitrectinib (B610772), collision-induced dissociation was used to generate product ion spectra. researchgate.net The protonated molecule of selitrectinib showed a mass-to-charge ratio (m/z) of 381.1. researchgate.netresearchgate.net This technique, often performed in a high-throughput 96-well format, is vital for both structural confirmation and for quantitative analysis in biological samples. researchgate.net
Table 1: Spectroscopic Data for Selitrectinib (LOXO-195)
| Technique | Observation | Reference |
|---|---|---|
| Mass Spectrometry | Protonated molecule (M+H)⁺ | researchgate.netresearchgate.net |
Chromatographic Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of a compound and for separating stereoisomers. For a chiral molecule like LOXO-195, which exists as a racemate (a mixture of enantiomers), chiral chromatography is particularly important.
High-Performance Liquid Chromatography (HPLC):
HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds. mdpi.com It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For LOXO-195, HPLC is used to ensure the purity of the synthesized compound, with suppliers often providing purity data confirmed by HPLC-MS. axonmedchem.com For example, a purity of 99.7-100% by achiral and chiral HPLCs has been reported for some research-grade selitrectinib. chemietek.com
Chiral Chromatography:
Since LOXO-195 is a chiral molecule, its enantiomers can have different pharmacological properties. Chiral chromatography is a specialized form of HPLC that uses a chiral stationary phase (CSP) to separate enantiomers. scribd.comsigmaaldrich.com This separation is based on the different interactions between the enantiomers and the chiral selector in the stationary phase. scribd.com
The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is a critical application of chiral chromatography. mdpi.com This is crucial in drug development as often only one enantiomer is therapeutically active, while the other may be inactive or even cause undesirable side effects. While specific methods for the chiral separation of LOXO-195 R racemate are proprietary, the general approach involves screening various chiral columns and mobile phases to achieve optimal separation of the enantiomers. scribd.commdpi.com The goal is to obtain a baseline separation of the two enantiomer peaks, allowing for accurate quantification and the determination of the enantiomeric excess. mdpi.com
Table 2: Chromatographic Purity of Selitrectinib (LOXO-195)
| Method | Purity | Reference |
|---|
Quantitative Bioanalytical Methods for Preclinical Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate is a critical part of preclinical development. This requires sensitive and specific quantitative bioanalytical methods to measure the concentration of the drug in biological matrices.
For selitrectinib (LOXO-195), a bioanalytical assay using liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS) in positive selected reaction monitoring mode has been developed and validated. x-mol.netresearchgate.netnih.gov This method was adapted from an existing assay for larotrectinib (B560067), a structurally related compound. x-mol.netresearchgate.net
The assay was validated for use in mouse plasma and various tissue homogenates, including brain, heart, kidney, liver, lung, small intestine, spleen, and testis. x-mol.netresearchgate.netnih.gov The sample preparation typically involves protein precipitation with acetonitrile, with larotrectinib often used as an internal standard. x-mol.netresearchgate.netnih.gov
The method demonstrated good performance characteristics, with a validated range of 0.5–1000 ng/mL. x-mol.netresearchgate.netnih.gov The precision was within 5–12% and the accuracy was between 91–108% for all matrices investigated. x-mol.netresearchgate.netnih.gov This robust and reliable method has been successfully applied to monitor the pharmacokinetics and tissue distribution of selitrectinib in pilot studies in mice, demonstrating its utility in preclinical research. x-mol.netresearchgate.netnih.gov
Table 3: Performance of the Bioanalytical LC-MS/MS Assay for Selitrectinib
| Parameter | Value | Matrices | Reference |
|---|---|---|---|
| Analytical Range | 0.5–1000 ng/mL | Mouse plasma and tissue homogenates | x-mol.netresearchgate.netnih.gov |
| Precision | 5–12% | Mouse plasma and tissue homogenates | x-mol.netresearchgate.netnih.gov |
Future Directions and Translational Research Horizons Preclinical Focus
Investigation of Novel TRK Fusions and Resistance Mechanisms in Experimental Models
The preclinical evaluation of LOXO-195 was largely driven by the anticipated and observed mechanisms of resistance to first-generation TRK inhibitors. Researchers predicted the structural basis for acquired resistance by drawing insights from structurally analogous oncogenic kinases like ALK and ROS1 and through directed mutagenesis experiments. nih.gov These efforts led to the identification of key resistance mutations, primarily solvent front and xDFG mutations. nih.gov
LOXO-195 was specifically designed to be a potent inhibitor of TRK kinases, even in the presence of these acquired resistance mutations. aacr.orgoncology-central.comeurekalert.org In vitro enzyme and cell-based assays confirmed the activity of LOXO-195 against these mutations. nih.govnih.gov Studies demonstrated that while first-generation inhibitors lost efficacy against cell lines with these mutations, LOXO-195 retained potent inhibitory activity. nih.gov
The most common acquired TRK kinase domain resistance mutations include solvent front (SF), gatekeeper (GK), and xDFG mutations. onclive.com Preclinical studies demonstrated that LOXO-195 has potent inhibitory activity against all three of these mutation types. onclive.com For instance, in enzyme assays, LOXO-195 showed low nanomolar inhibitory activity against TRKA G595R, TRKC G623R, and TRKA G667C, with IC50s ranging from 2.0–9.8 nM. nih.gov
The following table summarizes the inhibitory activity of LOXO-195 against wild-type and mutated TRK kinases in preclinical assays.
| Kinase | Mutation | LOXO-195 IC50 (nM) |
| TRKA | Wild-Type | 0.6 |
| TRKC | Wild-Type | <2.5 |
| TRKA | G595R (Solvent Front) | 2.0 - 9.8 |
| TRKC | G623R (Solvent Front) | 2.0 - 9.8 |
| TRKA | G667C (xDFG) | 2.0 - 9.8 |
| Data sourced from enzyme and cell-based assays. nih.gov |
Exploration of Combination Therapy Rationales in Preclinical Models
While LOXO-195 monotherapy has shown significant promise in overcoming on-target resistance, preclinical research has also explored combination strategies to address or prevent resistance mediated by bypass signaling pathways. The emergence of mutations in downstream signaling molecules, such as KRAS, can render tumors independent of TRK signaling and therefore resistant to TRK inhibitors. nih.gov
In one preclinical study, the ectopic expression of BRAFV600E in a TRK fusion-positive pancreatic cancer cell line conferred resistance to LOXO-195. nih.gov This finding provided the rationale for a triple combination therapy consisting of a RAF inhibitor, a MEK inhibitor, and larotrectinib (B560067), which led to tumor regression in a patient with this resistance mechanism. nih.gov
Another preclinical model involving a colorectal cancer cell line with an LMNA-NTRK1 fusion and a secondary NTRK1G595R mutation demonstrated that prolonged treatment with LOXO-195 could lead to the acquisition of a KRASG12D mutation. nih.gov This highlights the potential for bypass tracks to emerge even after successful treatment with a next-generation inhibitor and underscores the importance of developing combination therapies. These preclinical findings suggest that combining TRK inhibitors with inhibitors of downstream pathways, such as the MAPK pathway, could be a viable strategy to overcome or delay resistance. nih.gov
Expanding Preclinical Efficacy to Diverse Tumor Models
The preclinical development of LOXO-195 involved a range of tumor models to establish its broad efficacy. In vivo studies using mouse models with various TRK fusions demonstrated significant tumor growth inhibition with LOXO-195 treatment. newdrugapprovals.orgdrugapprovalsint.commedkoo.com These models included those with and without acquired resistance mutations.
In a colorectal cancer cell line (KM12) with a TPM3-NTRK1 fusion, both larotrectinib and LOXO-195 showed similar efficacy. medchemexpress.com However, in models engineered to express resistance mutations, such as NIH-3T3 cells with ΔTRKA-G595R, only LOXO-195 demonstrated strong, dose-dependent suppression of phospho-TRKA and tumor growth. nih.gov This preclinical data was crucial in validating the potential of LOXO-195 to treat tumors that had progressed on first-generation TRK inhibitors.
The efficacy of LOXO-195 was tested across various cancer cell lines. The compound showed potent inhibition of cell proliferation in TRK fusion-containing cell lines such as KM12 (colorectal), CUTO-3, and MO-91, with IC50 values of ≤5 nM. nih.gov In contrast, it had no significant inhibitory effect on the growth of 84 cancer cell lines that did not harbor a TRK fusion, highlighting its high selectivity. nih.gov
Development of Predictive Biomarkers in Preclinical Research
Preclinical research has been instrumental in identifying predictive biomarkers for response and resistance to LOXO-195. The primary biomarker for sensitivity to LOXO-195 is the presence of an NTRK gene fusion with an acquired resistance mutation to a first-generation TRK inhibitor. aacr.orgesmo.org Preclinical data strongly supported the clinical observation that patients with on-target TRK resistance mutations were likely to respond to LOXO-195, while those with TRK-independent resistance mechanisms were not. aacr.org
The investigation into resistance mechanisms has also revealed potential negative predictive biomarkers. For example, the emergence of mutations in genes such as KRAS or BRAF can predict a lack of response to LOXO-195 monotherapy. nih.gov The detection of these mutations in preclinical models and subsequently in patients has been critical for understanding treatment failure and guiding further therapeutic strategies. nih.gov
Role in Advancing Precision Oncology Concepts through Preclinical Innovation
The development of LOXO-195 exemplifies a paradigm shift in precision oncology, characterized by the accelerated development of next-generation inhibitors in anticipation of clinical resistance. nih.govmskcc.org The preclinical work for LOXO-195 was conducted in parallel with the clinical development of larotrectinib, allowing for a seamless transition for patients who developed resistance. nih.gov This approach, which combines predictive modeling, structural biology, and rapid preclinical validation, sets a new precedent for drug development. nih.govmskcc.org
The story of LOXO-195 underscores the importance of a "continuum of care" for patients with TRK fusion cancers, where sequential treatment with increasingly potent and specific inhibitors can extend the duration of disease control. onclive.comdrugapprovalsint.com The preclinical data was fundamental in establishing this concept by demonstrating continued dependence on TRK signaling in tumors with acquired resistance mutations. nih.gov This validation of a sequential treatment strategy represents a significant advance in the practical application of precision oncology. nih.gov
Q & A
Q. What is the molecular mechanism of action of LOXO-195 R racemate, and how does its selectivity for TRK isoforms compare to first-generation inhibitors?
LOXO-195 is a next-generation pan-TRK inhibitor designed to target acquired resistance mutations (e.g., NTRK solvent front mutations like G595R) that render first-generation inhibitors (e.g., larotrectinib) ineffective. It inhibits wild-type TRKA and TRKC with IC50 values of 0.6 nM and <2.5 nM, respectively, demonstrating high selectivity . Unlike first-generation inhibitors, LOXO-195 retains activity against mutations that sterically hinder drug binding, confirmed via enzyme assays and cell-based models .
Q. Which experimental models are most appropriate for evaluating this compound’s efficacy against TRK fusion-positive cancers?
Preclinical validation relies on:
- In vitro models : TRK fusion-positive cell lines (e.g., LMNA-NTRK1 CRC lines) engineered with resistance mutations (e.g., NTRK1 G595R) .
- In vivo models : Xenografts derived from resistant patient tumors or mutagenized cell lines .
- Patient-derived samples : Serial cfDNA analysis and metastatic biopsies to track emergent resistance mutations (e.g., KRAS G12D) .
Q. Why was the R racemate form of LOXO-195 selected for development, and how does it impact pharmacological profiling?
Racemates are often used in early development to expedite preclinical testing. Bridging studies comparing the racemate’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles to enantiomers are critical. For LOXO-195, the racemate’s PK/PD data were leveraged to reduce redundant studies, with justification provided for its equivalence to the active enantiomer in target engagement .
Advanced Research Questions
Q. How do tumors develop resistance to LOXO-195 despite its activity against TRK resistance mutations?
Resistance mechanisms include:
- On-target : Secondary TRK mutations (e.g., gatekeeper or xDFG mutations) that reduce drug affinity .
- Off-target : Activation of bypass pathways (e.g., KRAS G12A/D mutations driving MAPK signaling), observed in cell lines and patient cfDNA .
- Methodological approach : Use RNA sequencing and phosphoproteomics to identify convergent signaling pathways in resistant tumors .
Q. What clinical trial design strategies are effective for evaluating LOXO-195 in TRK inhibitor-resistant populations?
Phase I trials employed:
- Adaptive dosing : Rapid titration guided by real-time PK data to achieve therapeutic exposure .
- Single-patient protocols : For compassionate use in pediatric and adult patients with urgent clinical need .
- Cohort expansion : Prioritizing patients with confirmed TRK resistance mutations via liquid biopsy or tumor sequencing .
Q. How should researchers address contradictions between preclinical and clinical data on LOXO-195’s efficacy?
Discrepancies may arise due to tumor heterogeneity or unmodeled microenvironment factors. Mitigation strategies include:
Q. What pharmacokinetic considerations are critical for optimizing LOXO-195 dosing in pediatric populations?
Pediatric dosing requires:
Q. How do KRAS mutations influence LOXO-195 resistance, and what co-targeting strategies are viable?
KRAS G12A/D mutations activate MAPK signaling independently of TRK, conferring resistance. Co-targeting with MEK inhibitors (e.g., trametinib) or KRAS G12C/D inhibitors (e.g., sotorasib) restored sensitivity in preclinical models .
Q. What methodologies validate LOXO-195 as a second-generation TRK inhibitor during preclinical development?
Key steps include:
Q. What is the rationale for sequential TRK inhibitor therapy (e.g., larotrectinib → LOXO-195) in TRK fusion-positive cancers?
Sequential therapy exploits continued TRK dependence post-resistance. Clinical proof-of-concept showed LOXO-195 induced responses in 2/2 patients after larotrectinib failure, extending disease control by ≥6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
